lpsZ protein - 138414-66-1

lpsZ protein

Catalog Number: EVT-1520138
CAS Number: 138414-66-1
Molecular Formula: C5H8FNO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

LPSZ protein is predominantly synthesized in macrophages upon exposure to lipopolysaccharides. Studies have shown that its expression is significantly upregulated in response to inflammatory stimuli, highlighting its role in the acute phase of immune responses .

Classification

LPSZ protein belongs to a class of proteins known as acute-phase reactants. These proteins are typically produced by the liver and other tissues during inflammation. LPSZ can be classified under the broader category of immune response proteins due to its involvement in pathogen recognition and modulation of inflammatory processes.

Synthesis Analysis

Methods

The synthesis of LPSZ protein can be studied using various biochemical techniques. One effective method involves mass spectrometry-based quantitative proteomics, which allows for the identification and quantification of newly synthesized proteins in response to lipopolysaccharide treatment. Techniques such as quantitative O-propargyl-puromycin tagging enable researchers to track rapid changes in protein synthesis without pre-treatment or starvation of cells .

Technical Details

In these studies, macrophages are treated with lipopolysaccharides, followed by labeling with O-propargyl-puromycin at different time points. The labeled proteins are then enriched, digested, and analyzed using tandem mass spectrometry. This approach provides insights into the dynamics of LPSZ protein synthesis and its regulation during inflammatory responses .

Molecular Structure Analysis

Structure

The molecular structure of LPSZ protein is characterized by specific motifs that facilitate its interaction with other immune components. While detailed structural data may vary, it typically includes domains that allow for binding to lipopolysaccharides and other signaling molecules involved in the immune response.

Data

Structural analyses often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of LPSZ. These studies can reveal critical interaction sites that are essential for its function in immune signaling pathways.

Chemical Reactions Analysis

Reactions

LPSZ protein undergoes various biochemical reactions upon synthesis and activation. These include post-translational modifications such as phosphorylation or glycosylation, which can influence its stability, localization, and interaction with other proteins involved in immune responses.

Technical Details

The study of these reactions often involves techniques like mass spectrometry for identifying modifications and enzyme assays for assessing functional impacts. For example, phosphorylation events can be monitored to determine their role in modulating LPSZ activity during inflammation .

Mechanism of Action

Process

The mechanism by which LPSZ exerts its effects involves binding to lipopolysaccharides and activating downstream signaling pathways that lead to an enhanced immune response. This process typically involves interactions with pattern recognition receptors on macrophages, leading to the activation of transcription factors that regulate pro-inflammatory cytokine production.

Data

Research indicates that LPSZ plays a role in enhancing the secretion of cytokines such as tumor necrosis factor-alpha and interleukin-6, which are pivotal in orchestrating inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

LPSZ protein is generally soluble in physiological buffers and exhibits stability under various conditions typical for cellular environments. Its solubility is crucial for its function within the cytoplasm and extracellular spaces where it interacts with other immune components.

Chemical Properties

Chemically, LPSZ is composed primarily of amino acids arranged in a specific sequence that determines its functional properties. The presence of charged residues facilitates interactions with other biomolecules, while hydrophobic regions may play a role in membrane association during immune signaling.

Relevant Data or Analyses

Studies utilizing circular dichroism spectroscopy have provided insights into the secondary structure composition of LPSZ, indicating a predominance of alpha-helical regions that may be important for its functional interactions .

Applications

LPSZ protein has several scientific applications, particularly in immunology and therapeutic development:

  • Disease Models: It serves as a biomarker for studying inflammatory diseases and conditions associated with bacterial infections.
  • Therapeutic Targets: Understanding LPSZ's role in immune modulation can lead to novel therapeutic strategies aimed at regulating inflammation.
  • Research Tools: Its quantification methods contribute to proteomic studies aimed at elucidating cellular responses during infections or inflammatory states .
Introduction to lpsZ Protein

Discovery and Historical Context of lpsZ in Rhizobium meliloti

The lpsZ gene was first identified in Rhizobium meliloti (now reclassified as Sinorhizobium meliloti) through seminal research in 1991. Scientists discovered that lpsZ⁺ functions as a dominant allele capable of suppressing symbiotic defects in exo (exopolysaccharide-deficient) mutants. These mutants normally fail to form effective nitrogen-fixing nodules on alfalfa roots. The cloning and sequencing of lpsZ revealed it encodes a cytoplasmic protein with a predicted molecular weight of 48,589 Da [1].

Key studies demonstrated that lpsZ restores nodule invasion by modifying the structure of rhizobial lipopolysaccharide (LPS), specifically the lipid A or core oligosaccharide components. This genetic suppression indicated that LPS could functionally compensate for the absence of exopolysaccharides during symbiosis—a paradigm-shifting insight for bacterial-plant interactions [1] [7].

Table 1: Key Historical Studies on lpsZ Discovery

YearStudy FocusMajor FindingReference
1990Genetic suppression of exo mutantslpsZ⁺ restores nodule invasion in R. melilotiWilliams et al. 1990
1991Cloning and sequencing of lpsZEncodes 48.6 kDa cytoplasmic protein [1]
1990LPS vs. exopolysaccharide interchangeabilityLPS can substitute for exopolysaccharide in symbiosisPutnoky et al. 1990

Biological Significance in Gram-Negative Bacterial Symbiosis

The biological role of LpsZ extends beyond structural LPS modification to enabling host immune evasion and intracellular survival. In R. meliloti, LpsZ-mediated LPS alterations allow bacteria to:

  • Inhibit plant defense responses: Modified LPS reduces recognition by host immune receptors, facilitating bacterial entry into root nodules [1] [7].
  • Compensate for exopolysaccharide defects: Strains lacking exopolysaccharide (critical for infection thread elongation) rely on LpsZ-modified LPS to maintain envelope integrity during nodule invasion [1].
  • Support unipolar growth: Like related α-proteobacteria (e.g., Brucella), Rhizobium incorporates LPS at new growth poles. LpsZ likely optimizes LPS for this polarized assembly, crucial for cell elongation and division during symbiosis [6].

Mutants with disrupted LPS biosynthesis exhibit symbiotic deficiencies, including delayed nodulation and reduced nitrogen fixation—underscoring LPS (and by extension, LpsZ) as nonredundant virulence factors [7].

Overview of Lipopolysaccharide (LPS) Biosynthesis and Modification Pathways

LPS biosynthesis in Gram-negative bacteria involves conserved pathways divided into three stages:

Lipid A Core Assembly

  • Initiation: LpxA, LpxC, and LpxD enzymes catalyze the initial steps of lipid A synthesis in the cytoplasm. LpxC (a zinc-dependent deacetylase) is rate-limiting and regulated by FtsH-mediated degradation [3] [5].
  • Maturation: Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) is added by KdtA (WaaA), anchoring core oligosaccharides to lipid A [3] [9].

O-Antigen Attachment

  • O-antigen polymers are ligated to the lipid A-core via O-antigen ligases (e.g., WaaL). Though LpsZ is not a ligase, it modifies LPS to influence O-antigen presentation or core stability [3] [6].

LPS Transport and Modification

  • Transmembrane flipping: The ABC transporter MsbA flips nascent LPS to the periplasmic leaflet [3] [9].
  • Surface localization: The Lpt (LPS transport) complex (LptA-LptG) shuttles LPS to the outer membrane. In Brucella (a Rhizobium relative), Lpt components localize to cell growth poles—suggesting spatially regulated LPS delivery in symbionts [6].
  • Structural modifications: Enzymes like LpxE (lipid A phosphatase) or ArnT (aminoarabinose transferase) remodel LPS during transit. LpsZ is proposed to act similarly, though its enzymatic activity remains uncharacterized [3] [9].

Table 2: Core Enzymes in LPS Biosynthesis and Modification

EnzymeFunctionLocalizationRole of lpsZ
LpxCUDP-3-O-acyl-GlcNAc deacetylaseCytoplasmNot direct; regulated by FtsH
MsbALPS flippaseInner membraneMay influence flipped LPS structure
LptB₂FGLPS transport ATPaseInner membranePotential spatial coordination
WaaLO-antigen ligasePeriplasmIndirect modification of acceptor LPS
LpsZLPS modifier (specific activity unknown)CytoplasmEnables symbiosis in exo mutants

LpsZ represents a specialized adaptation within this pathway, likely remodeling lipid A or core domains to optimize LPS for host interactions in Rhizobiaceae. Its discovery highlights the evolutionary flexibility of LPS as a determinant of symbiotic success [1] [3] [7].

Properties

CAS Number

138414-66-1

Product Name

lpsZ protein

Molecular Formula

C5H8FNO4

Synonyms

lpsZ protein

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